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Compound of Interest

Compound Name: 2,7-Dimethoxy-1,5-naphthyridine

Cat. No.: B3044758 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic characteristics of 2,7-

disubstituted naphthyridines, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published

experimental data for 2,7-Dimethoxy-1,5-naphthyridine, this document leverages established

principles and data from closely related analogs to provide a predictive spectroscopic profile.

The methodologies and analytical workflows presented are based on standard practices for the

characterization of novel heterocyclic compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for a generic 2,7-disubstituted

1,5-naphthyridine, based on established substituent effects on the naphthyridine core.

Table 1: Predicted ¹H NMR Chemical Shifts
Proton

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3, H-6 7.0 - 7.5 Doublet 8.0 - 9.0

H-4, H-8 8.0 - 8.5 Doublet 8.0 - 9.0

OCH₃ 3.9 - 4.2 Singlet -
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Note: The chemical shifts are indicative and can vary based on the solvent and the presence of

other substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Predicted Chemical Shift (δ, ppm)

C-2, C-7 160 - 165

C-3, C-6 110 - 115

C-4, C-8 135 - 140

C-4a, C-8a 145 - 150

OCH₃ 55 - 60

Note: These are estimated values and are subject to change based on experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Absorption Range (cm⁻¹)

C-H (aromatic) 3000 - 3100

C=N (aromatic) 1600 - 1650

C=C (aromatic) 1450 - 1600

C-O (ether) 1000 - 1300

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Fragmentation Pattern

[M]⁺ 188.09 Molecular Ion

[M-CH₃]⁺ 173.07 Loss of a methyl group

[M-OCH₃]⁺ 157.07 Loss of a methoxy group

[M-HCN]⁺ 161.08 Loss of hydrogen cyanide
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Note: The fragmentation pattern is a prediction based on the general behavior of naphthyridine

derivatives.

Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in the

spectroscopic characterization of 2,7-Dimethoxy-1,5-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a Bruker DPX-300 Fourier transform

spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
IR spectra would be recorded on a PerkinElmer 1710-FTIR spectrometer. Samples would be

prepared as KBr pellets or analyzed as a thin film.

Mass Spectrometry (MS)
Mass spectra would be obtained using a high-resolution mass spectrometer (HRMS) with an

electrospray ionization (ESI) source.

Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of a novel naphthyridine derivative.
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Caption: General workflow for the synthesis and spectroscopic analysis of naphthyridine

derivatives.

To cite this document: BenchChem. [Spectroscopic Profile of 2,7-Disubstituted
Naphthyridines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044758#spectroscopic-data-of-2-7-dimethoxy-1-5-
naphthyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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